![molecular formula C29H30N4O3S B2453195 N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 689757-94-6](/img/structure/B2453195.png)
N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities and are valuable in drug research and development .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazolinone core, with various substituents attached. These include a benzyl group, a morpholino group, a phenethyl group, and an acetamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could undergo hydrolysis or condensation reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would increase its solubility in polar solvents .Scientific Research Applications
Structural and Vibrational Study
A comprehensive study on the structure and vibrational aspects of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, utilized FT-IR and FT-Raman spectroscopy. Theoretical values from DFT calculations matched well with experimental data, indicating the compound's potential in molecular spectroscopy research (El-Azab et al., 2016).
Synthesis and Cytotoxic Activity
A related compound, N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide, demonstrated moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates its potential use in cancer research and drug development (Nguyen et al., 2019).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally similar to N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide, were studied for their in vitro antitumor activity. Some of these compounds showed significant antitumor activity, suggesting their potential in antitumor drug development (Al-Suwaidan et al., 2016).
Antimicrobial and Hemolytic Activity
A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, structurally related to the compound , demonstrated antimicrobial and hemolytic activity. This suggests potential applications in antimicrobial drug research (Gul et al., 2017).
Broad-Spectrum Antifungal Agents
Compounds similar to this compound, particularly 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species (Bardiot et al., 2015).
Anti-Inflammatory and Analgesic Evaluation
Thioxoquinazolinone derivatives, structurally related to the compound , showed significant anti-inflammatory and analgesic activities. This highlights their potential in developing new anti-inflammatory and analgesic drugs (Rajasekaran et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c34-27(30-20-23-9-5-2-6-10-23)21-37-29-31-26-12-11-24(32-15-17-36-18-16-32)19-25(26)28(35)33(29)14-13-22-7-3-1-4-8-22/h1-12,19H,13-18,20-21H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBILJUXKAHNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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